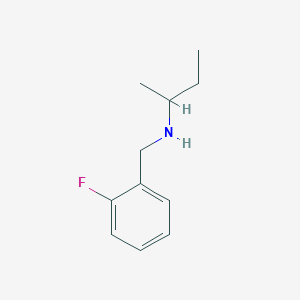

N-(2-fluorobenzyl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-fluorobenzyl)butan-2-amine: is an organic compound with the chemical formula C11H16FN It is a colorless to light yellow liquid with a distinct ammonia-like odor

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reaction with Styrene and Butyl Sulfide: N-(2-fluorobenzyl)butan-2-amine can be synthesized by reacting styrene with butyl sulfide to obtain (2-fluorobenzyl) butyl mercaptan. This intermediate is then reacted with benzyl magnesium bromide to yield (2-fluorobenzyl) butyl alcohol.

Nucleophilic Substitution of Haloalkanes: Primary amines can be synthesized by alkylation of ammonia.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2-fluorobenzyl)butan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding alcohols or hydrocarbons.

Substitution: Various substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2-fluorobenzyl)butan-2-amine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new synthetic methodologies and reaction mechanisms.

Biology and Medicine: It is involved in the development of novel dual- or multi-target antidepressants that have a quick onset, low side effects, and enhanced cognitive function .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in specialized industrial processes.

Wirkmechanismus

The mechanism of action of N-(2-fluorobenzyl)butan-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter systems, such as noradrenergic, dopaminergic, and serotonergic systems, to exert its effects. The compound’s structure allows it to bind to receptors and modulate their activity, leading to therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

- N-(2-fluorobenzyl)butan-1-amine

- N-(2-fluorophenylmethyl)butylamine

Comparison: N-(2-fluorobenzyl)butan-2-amine is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Biologische Aktivität

N-(2-Fluorobenzyl)butan-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis routes, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a butan-2-amine backbone with a 2-fluorobenzyl substituent. The presence of the fluorine atom is significant as it can enhance the compound's stability and lipophilicity, potentially influencing its interactions with biological targets.

Molecular Formula: C10H12FN

Molecular Weight: 169.21 g/mol

Synthesis Methods

Various synthetic routes have been proposed for the preparation of this compound. Common methods include:

- Metal-Catalyzed Procedures : Utilizing transition metals such as iron or nickel to facilitate the synthesis of antidepressant molecules.

- Nucleophilic Substitution Reactions : Employing nucleophiles to replace the amine group under appropriate conditions.

- Reduction Reactions : Converting precursors into this compound using reducing agents like lithium aluminum hydride.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the realm of neuropharmacology and medicinal chemistry:

Antidepressant Potential

Studies suggest that compounds similar to this compound could be effective in synthesizing antidepressants. Approximately 50–60% of individuals with depression experience substantial improvement with these medications.

Interaction with Neurotransmitter Receptors

Initial findings indicate that this compound may interact with neurotransmitter receptors, influencing mood and behavior. This interaction is crucial for understanding its potential as a psychoactive substance.

Anticonvulsant Activity

Compounds structurally related to this compound have been studied for their anticonvulsant properties, highlighting its potential in treating seizure disorders.

The mechanism of action for this compound likely involves its binding to specific molecular targets such as enzymes or receptors. The fluorine atom may enhance binding affinity and modulate receptor activity, leading to various pharmacological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Benzylbutan-2-amine | C10H15N | Lacks fluorine; different activity profile |

| N-(4-fluorobenzyl)butan-1-amine | C10H12FN | Different substitution pattern; varied receptor interaction |

| N-(3-fluorobenzyl)butan-2-amine | C10H12FN | Similar fluorinated structure; altered pharmacodynamics |

Case Studies and Research Findings

- Study on Antidepressant Efficacy : A clinical trial involving compounds related to this compound showed promising results in alleviating symptoms of moderate to severe depression.

- Neurotransmitter Interaction Studies : Research utilizing radiolabeled derivatives of this compound demonstrated significant binding affinities to serotonin receptors, suggesting potential applications in mood regulation.

- Anticonvulsant Activity Assessment : Experimental models assessing the anticonvulsant effects of related compounds indicated that modifications in structure can lead to significant variations in efficacy.

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNDDCDZEXRZEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405944 |

Source

|

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893590-49-3 |

Source

|

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.